3-(2-Methylpropanoyl)cyclohexane-1,2-dione
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Overview
Description
3-(2-Methylpropanoyl)cyclohexane-1,2-dione is an organic compound with the molecular formula C10H14O3 It is a derivative of cyclohexane-1,2-dione, where one of the hydrogen atoms is replaced by a 2-methylpropanoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylpropanoyl)cyclohexane-1,2-dione can be achieved through several methods. One common approach involves the reaction of cyclohexane-1,2-dione with 2-methylpropanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as distillation and high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-(2-Methylpropanoyl)cyclohexane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the 2-methylpropanoyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclohexane-1,2-dione derivatives.
Scientific Research Applications
3-(2-Methylpropanoyl)cyclohexane-1,2-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 3-(2-Methylpropanoyl)cyclohexane-1,2-dione involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and metabolic functions .
Comparison with Similar Compounds
Similar Compounds
Cyclohexane-1,2-dione: The parent compound, lacking the 2-methylpropanoyl group.
Cyclohexane-1,3-dione: A structural isomer with the carbonyl groups at different positions.
2-Acyl-cyclohexane-1,3-dione: Compounds with different acyl groups attached to the cyclohexane ring.
Uniqueness
3-(2-Methylpropanoyl)cyclohexane-1,2-dione is unique due to the presence of the 2-methylpropanoyl group, which imparts distinct chemical and biological properties. This modification can enhance the compound’s reactivity and specificity in various applications, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C10H14O3 |
---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
3-(2-methylpropanoyl)cyclohexane-1,2-dione |
InChI |
InChI=1S/C10H14O3/c1-6(2)9(12)7-4-3-5-8(11)10(7)13/h6-7H,3-5H2,1-2H3 |
InChI Key |
DQSPCRPWRINOIF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)C1CCCC(=O)C1=O |
Origin of Product |
United States |
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